molecular formula C28H23N5O2S B11671315 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11671315
M. Wt: 493.6 g/mol
InChI Key: ZBWOKUXRZSXUMO-STBIYBPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a naphthalene ring, a triazole ring, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves the condensation of 2-hydroxynaphthaldehyde with a hydrazide derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient purification techniques, and possibly the use of automated systems to control reaction conditions and monitor product quality.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield naphthoquinone derivatives, while reduction of the imine group can produce secondary amines.

Scientific Research Applications

N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: The unique structural features of this compound make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the triazole ring suggests potential interactions with biological macromolecules through hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Similar compounds to N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide include other hydrazide derivatives and triazole-containing compounds. These compounds share similar structural features but may differ in their specific functional groups or substituents, leading to variations in their chemical reactivity and biological activity.

List of Similar Compounds

  • N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(E)-(2-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(E)-(2-hydroxybenzylidene)]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

These compounds highlight the diversity of hydrazide and triazole derivatives and their potential for various applications in scientific research.

Properties

Molecular Formula

C28H23N5O2S

Molecular Weight

493.6 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H23N5O2S/c1-19-11-14-22(15-12-19)33-27(21-8-3-2-4-9-21)31-32-28(33)36-18-26(35)30-29-17-24-23-10-6-5-7-20(23)13-16-25(24)34/h2-17,34H,18H2,1H3,(H,30,35)/b29-17+

InChI Key

ZBWOKUXRZSXUMO-STBIYBPSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O)C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC4=CC=CC=C43)O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.